Odalprofen

説明

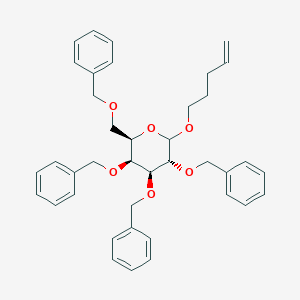

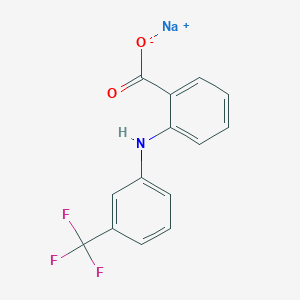

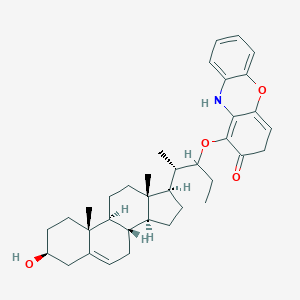

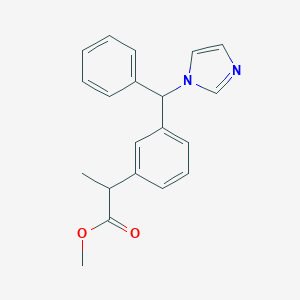

Odalprofen is a compound that was used as an analgesic . The chemical formula of Odalprofen is C20H20N2O2 . It has a molecular weight of 320.390 . The exact mass is 320.15 . The elemental analysis shows that it contains Carbon (74.98%), Hydrogen (6.29%), Nitrogen (8.74%), and Oxygen (9.99%) .

Molecular Structure Analysis

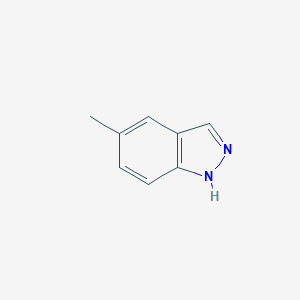

Odalprofen contains a total of 46 bonds, including 26 non-H bonds, 18 multiple bonds, 6 rotatable bonds, 1 double bond, and 17 aromatic bonds . It also includes 1 five-membered ring, 2 six-membered rings, 1 ester (aliphatic), and 1 Imidazole .

科学的研究の応用

Ocular Pharmacokinetics and Drug Delivery

Ocular drug delivery, crucial for treating eye diseases, faces challenges due to protective barriers around the eye. Modern therapies like growth factors, gene therapy, and surgical methods demand efficient drug delivery systems. Ocular pharmacokinetics plays a vital role in this context, and understanding these mechanisms is essential for successful application in ophthalmology (A. Urtti, 2006).

Pain Management in Post-Operative Care

Non-steroidal anti-inflammatory drugs (NSAIDs) are integral to multimodal therapy for managing postoperative pain. New formulations and safety evaluations of such drugs are significant for pain management in European populations, illustrating the role of NSAIDs in effective post-surgical recovery (Andrea Gago Martínez et al., 2016).

Role in Anesthesia and Pain Sensitivity

The use of opioids in anesthesia and intensive care for perioperative analgesia is increasing. Studies on acute opioid tolerance (AOT) and opioid-induced hyperalgesia (OIH) highlight the need for research into the dose and duration dependence of opioids, including their use in clinically accepted doses (Sang Hun Kim et al., 2014).

Anti-Inflammatory Use in Cataract Surgery

Flurbiprofen, an antiprostaglandin, is used in cataract surgery to prevent intraoperative miosis by blocking inflammatory mediator formation. Its interaction with acetylcholine during surgery demonstrates the importance of anti-inflammatory agents in ophthalmic procedures (Mark F. Ozog et al., 1990).

Informatics in Clinical Research

The Ontology of Clinical Research (OCRe) provides an informatics foundation for the design and analysis of human studies, which is crucial for understanding the application and effectiveness of drugs like Odalprofen in clinical settings (I. Sim et al., 2014).

Cancer Immunotherapy

Research into oncolytic viruses (OVs) for cancer treatment reveals how cell signaling pathways that promote tumor growth also favor virus replication within cancer cells. This suggests potential applications for drugs in enhancing antitumor immune responses (B. Lichty et al., 2014).

Safety And Hazards

The safety data sheet for similar compounds like Ibuprofen indicates that it is harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation . It’s important to note that this information might not directly apply to Odalprofen, and specific safety data for Odalprofen should be consulted when available.

特性

IUPAC Name |

methyl 2-[3-[imidazol-1-yl(phenyl)methyl]phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-15(20(23)24-2)17-9-6-10-18(13-17)19(22-12-11-21-14-22)16-7-4-3-5-8-16/h3-15,19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSBGQIQVSGCJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(C2=CC=CC=C2)N3C=CN=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20869878 | |

| Record name | Methyl 2-{3-[(1H-imidazol-1-yl)(phenyl)methyl]phenyl}propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Odalprofen | |

CAS RN |

137460-88-9 | |

| Record name | Odalprofen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137460889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ODALPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N992I742HJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。